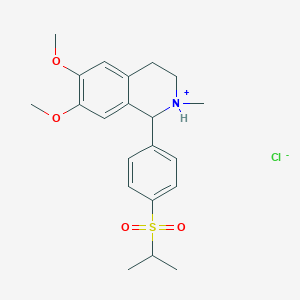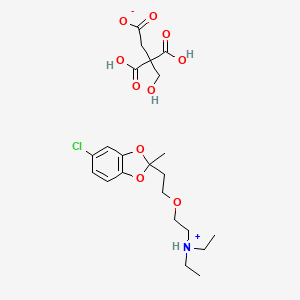
1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate is a complex organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with a chlorine atom, a diethylamino group, and a citrate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate involves multiple steps. The initial step typically includes the chlorination of 1,3-benzodioxole to introduce the chlorine atom at the 5-position. This is followed by the alkylation of the chlorinated benzodioxole with 2-(2-(diethylamino)ethoxy)ethyl bromide under basic conditions to form the desired product. The final step involves the reaction of the intermediate with citric acid to form the citrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while substitution reactions can produce various substituted benzodioxoles.
Scientific Research Applications
1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate involves its interaction with specific molecular targets and pathways. The diethylamino group is known to interact with various biological receptors, potentially modulating their activity. The citrate moiety may enhance the solubility and bioavailability of the compound, facilitating its uptake and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-benzodioxole: A simpler analog with similar structural features but lacking the diethylamino and citrate groups.
5-Chloro-2,2-difluoro-1,3-benzodioxole: Another analog with fluorine atoms instead of the diethylamino group.
Uniqueness
1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate is unique due to the presence of the diethylamino group and citrate moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, distinguishing it from other benzodioxole derivatives.
Properties
CAS No. |
100310-86-9 |
|---|---|
Molecular Formula |
C22H32ClNO10 |
Molecular Weight |
505.9 g/mol |
IUPAC Name |
3-carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;2-[2-(5-chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]ethyl-diethylazanium |
InChI |
InChI=1S/C16H24ClNO3.C6H8O7/c1-4-18(5-2)9-11-19-10-8-16(3)20-14-7-6-13(17)12-15(14)21-16;7-2-6(4(10)11,5(12)13)1-3(8)9/h6-7,12H,4-5,8-11H2,1-3H3;7H,1-2H2,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
PNGRVXGYHJHJBM-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOCCC1(OC2=C(O1)C=C(C=C2)Cl)C.C(C(=O)[O-])C(CO)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
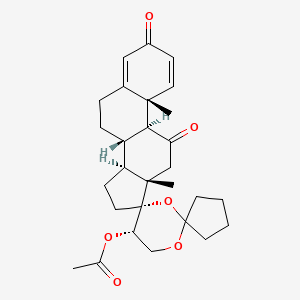
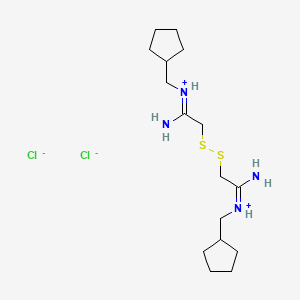
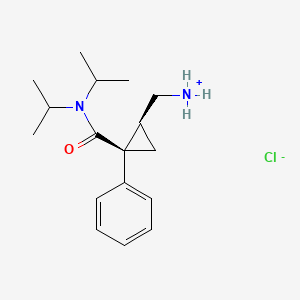
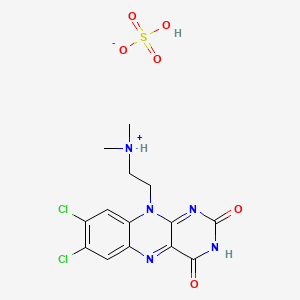

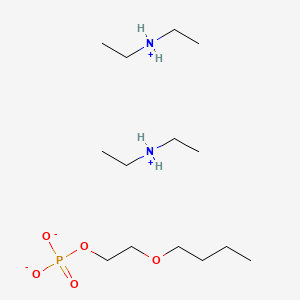
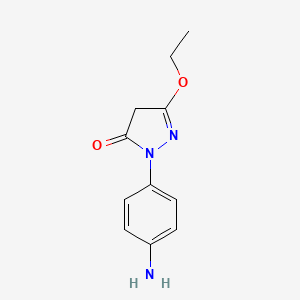
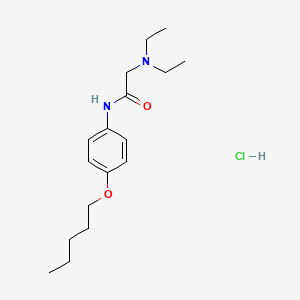
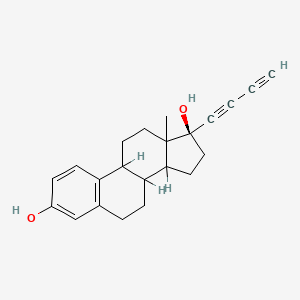
![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)
